4-(2-Chloroethoxy)pyridine
Description
4-(2-Chloroethoxy)pyridine is a pyridine derivative characterized by a 2-chloroethoxy substituent (-OCH₂CH₂Cl) at the 4-position of the pyridine ring. Its molecular formula is C₇H₈ClNO, with a molecular weight of 157.55 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00). The chloroethoxy group introduces both electron-withdrawing (Cl) and electron-donating (ethoxy) effects, influencing the compound’s reactivity and physicochemical properties.
Properties
Molecular Formula |
C7H8ClNO |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
4-(2-chloroethoxy)pyridine |
InChI |
InChI=1S/C7H8ClNO/c8-3-6-10-7-1-4-9-5-2-7/h1-2,4-5H,3,6H2 |
InChI Key |
QOJIQGKVDWWPPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1OCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Position : The 4-position substitution in this compound contrasts with 2-position substituents in compounds like 2-(4-Chlorobenzyl)pyridine. Positional differences significantly alter electronic effects; for example, 4-substituents on pyridine are more likely to influence aromatic π-system reactivity .
- Chloroethoxy vs. For instance, 4-Ethoxypyridin-2-amine forms hydrogen-bonded dimers due to its -NH₂ group , whereas the chloroethoxy group may act as a leaving group in synthetic pathways .
Key Findings :
- Antiproliferative Activity : Tamoxifen analogs with 4-(2-chloroethoxy)phenyl groups exhibit enhanced activity against ER-positive breast cancer cells, suggesting that the chloroethoxy moiety improves metabolic stability or receptor binding .
Physicochemical Properties
- Melting Points : reports pyridine derivatives with chloro substituents having melting points of 268–287°C, but simpler structures (e.g., 4-Ethoxypyridin-2-amine) may have lower melting points due to reduced molecular complexity .
- Solubility: The chloroethoxy group’s polarity may enhance solubility in organic solvents compared to non-polar substituents (e.g., methyl or benzyl groups) .
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